molecular formula C4H9ClZn B14650552 Zinc, butylchloro- CAS No. 42930-39-2

Zinc, butylchloro-

Cat. No.: B14650552
CAS No.: 42930-39-2
M. Wt: 157.9 g/mol
InChI Key: CBZGFVSHXJZAHZ-UHFFFAOYSA-M
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Description

Organozinc compounds, such as diethylzinc (Zn(C₂H₅)₂), are known for their applications in organic synthesis, including alkylation reactions .

Properties

CAS No.

42930-39-2

Molecular Formula

C4H9ClZn

Molecular Weight

157.9 g/mol

IUPAC Name

butane;chlorozinc(1+)

InChI

InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

CBZGFVSHXJZAHZ-UHFFFAOYSA-M

Canonical SMILES

CCC[CH2-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Butylzinc chloride (C₄HₙZnCl) exists as a dimer in solution, adopting cyclic eight-membered ring structures. X-ray crystallography reveals stereochemical variations depending on substituents:

  • Ethyl bromozincacetate forms a tub-shaped dimer with cis bromo and THF ligands .

  • tert-Butyl derivatives adopt chair-like conformations with trans bromo groups .

This dimerization stabilizes the organozinc species, enabling controlled reactivity in synthetic applications. Unlike lithium or boron enolates, zinc in butylchloro-zinc is both O- and C-bound, enhancing its organometallic character .

Cross-Coupling Reactions

Butylzinc chloride participates in Negishi couplings , reacting with organic halides or triflates via palladium catalysis :

  • Oxidative addition : Pd(0) inserts into the C–X bond of the organic halide.

  • Transmetalation : The organozinc reagent exchanges its organic group with the Pd(II) complex.

  • Reductive elimination : Forms the C–C bond, releasing the coupled product .

Example : Allylic zinc halides (e.g., prenylzinc bromide) react with [1.1.1]propellane to form bicyclo[1.1.1]pentane (BCP) derivatives. DFT studies show a cyclic transition state involving ZnBr₂ and LiCl, facilitating radical-polar crossover pathways .

Radical-Polar Crossover Pathways

Zinc mediates radical generation from sulfinate salts under mild conditions. For example:

  • Butylzinc chloride reduces sterically hindered alkyl halides (e.g., iodocyclohexane) to generate radicals, which add to SO₂ to form sulfonyl intermediates .

  • Subsequent reduction by Zn yields sulfonyl anions, enabling nucleophilic substitution with alkyl chlorides .

Grignard Additions

Zinc chloride (ZnCl₂) catalyzes Grignard additions to nitriles, forming ketones after hydrolysis. Key findings include:

  • ZnCl₂ (20 mol%) significantly accelerates reactions of n-BuMgCl with benzonitrile, achieving 95% yield .

  • Catalytic ZnCl₂ outperforms stoichiometric zincates by lowering energy barriers (17.9 kcal/mol vs. 30.4 kcal/mol) .

EntryReagentsConditionsYield (%)
1n-BuLi (1.1 equiv.)−78 °C, 1 h>99
5n-BuMgCl + ZnCl₂ (0.2 equiv.)25 °C, 3 h88

Passerini Reactions

Zinc dicarboxylates enable diastereoselective Passerini reactions. For instance:

  • Zinc butylchloro- derivatives facilitate nucleophilic additions to isocyanides, suppressing truncated byproducts .

  • Diastereoselectivity improves with bulky carboxylates (e.g., aromatic vs. alkyl) .

Supramolecular and Biological Interactions

Zinc Schiff base complexes (e.g., Zn−Me, Zn−Cl) exhibit distinct supramolecular arrangements:

  • Zn−Me forms hexagonal geometries with higher FMO gaps (4.50 eV vs. 3.97 eV for Zn−Cl) .

  • Zn−Cl shows stronger binding to bovine serum albumin (ΔG = −8 kcal/mol), attributed to columnar vertebral structures .

Industrial and Medicinal Relevance

  • Medicinal Chemistry : Zinc-mediated C–H functionalization tolerates sensitive groups (e.g., chloro, boryl), enabling site-selective bis-alkylation of heterocycles .

  • Antibacterial Hybrids : ZnO nanoparticles functionalized with protocatechuic acid show sustained Zn²⁺ release, inhibiting S. aureus growth (MIC = 1.03 mg/mL) .

Synthetic Protocols and Optimization

  • Reformatsky Reaction : Butylzinc chloride inserts into α-haloesters, forming enolates that add to carbonyl compounds .

  • One-Pot Alkylation : Sequential use of two alkylating agents enables bis-alkylation of pyridines and pyrroles .

Mechanism of Action

The mechanism of action of Zinc, butylchloro- involves its interaction with various molecular targets and pathways. Zinc ions play a catalytic, structural, and regulatory role in biological systems . They are essential for the function of many enzymes and proteins, and they help maintain the stability of cellular structures. Zinc transporters facilitate the uptake and release of zinc ions across biological membranes, ensuring proper zinc homeostasis . The histidine-rich loop in zinc transporters plays a crucial role in recruiting zinc ions to the transmembrane binding site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily lists halogenated hydrocarbons (e.g., butyl chloride, amyl chloride) and benzoyl chloride derivatives. While "Zinc, butylchloro-" is absent, comparisons can be drawn between butyl chloride isomers and other alkyl halides, which share reactivity or structural parallels with hypothetical zinc-organo halides.

Table 1: Properties of Butyl Chloride Isomers and Related Compounds
Compound IUPAC Name Molecular Formula Boiling Point (°C) Common Applications
Butyl chloride 1-Chlorobutane C₄H₉Cl 77–78 Solvent, alkylating agent
sec-Butyl chloride 2-Chlorobutane C₄H₉Cl 68–70 Intermediate in organic synthesis
tert-Butyl chloride 2-Chloro-2-methylpropane C₄H₉Cl 51–52 Production of tert-butanol
Amyl chloride 1-Chloropentane C₅H₁₁Cl 108–110 Solvent, chemical intermediate
Benzoyl chloride Benzoyl chloride C₇H₅ClO 197–198 Acylating agent, dye synthesis
Key Findings:

Reactivity: Butyl chloride isomers undergo nucleophilic substitution (SN1/SN2) or elimination reactions, depending on structure. For example, tert-butyl chloride favors SN1 due to carbocation stability, while 1-chlorobutane reacts via SN2 . Zinc-organo compounds (e.g., Grignard reagents) typically exhibit nucleophilic behavior, but "Zinc, butylchloro-" might display unique reactivity due to the zinc-chlorine bond.

Stability :

  • Tert-butyl chloride is highly sensitive to hydrolysis compared to primary analogs like 1-chlorobutane . A zinc-bound analog could have altered stability, influenced by zinc’s electrophilicity.

Applications: Butyl chlorides are used as solvents or intermediates. Zinc-organo halides, if synthesized, might serve as catalysts or precursors in polymerization or cross-coupling reactions.

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